4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
CAS No.: 902334-12-7
Cat. No.: VC6890585
Molecular Formula: C21H26N4O
Molecular Weight: 350.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902334-12-7 |
|---|---|
| Molecular Formula | C21H26N4O |
| Molecular Weight | 350.466 |
| IUPAC Name | 4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
| Standard InChI | InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3 |
| Standard InChI Key | AGLPJMYCMBHPRN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine features a fused pyrazole-pyrimidine core substituted with a tert-butyl group at position 5, a 4-methylphenyl group at position 3, and a morpholine moiety at position 7. The morpholine ring introduces a nitrogen-oxygen heterocycle, enhancing the molecule’s polarity and potential for hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 902334-12-7 |
| Molecular Formula | |
| Molecular Weight | 350.466 g/mol |
| IUPAC Name | 4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
| SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C |
| InChIKey | AGLPJMYCMBHPRN-UHFFFAOYSA-N |
The tert-butyl group at position 5 contributes steric bulk, potentially influencing binding interactions in biological systems, while the 4-methylphenyl substituent may enhance lipophilicity.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed synthesis protocols for this compound remain unpublished, analogous pyrazolo[1,5-a]pyrimidines are typically synthesized through cyclocondensation reactions. A plausible route involves:
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Formation of the pyrimidine ring: Reaction of aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones under acidic or basic conditions.
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Substitution at position 7: Introduction of the morpholine group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Critical parameters such as temperature (often 80–120°C), solvent polarity (e.g., DMF, ethanol), and catalyst selection (e.g., palladium for cross-couplings) dictate reaction efficiency. Yields for similar derivatives range from 40–70%, with purity optimized via column chromatography or recrystallization .
Analytical Characterization
Structural confirmation relies on:
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NMR spectroscopy: and NMR to resolve aromatic protons and quaternary carbons.
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Mass spectrometry: High-resolution MS to verify molecular ion peaks at m/z 350.466.
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X-ray crystallography: Limited data exist, but related compounds exhibit planar pyrazolo-pyrimidine cores with substituents adopting orthogonal orientations .
| Target Class | Example Targets | Proposed Mechanism |
|---|---|---|
| Kinases | CDK2, MALT1 | Competitive ATP inhibition |
| Microbial enzymes | DNA gyrase | Topoisomerase II interference |
| Viral proteases | NS3/4A (HCV) | Allosteric site binding |
The morpholine moiety may improve solubility and bioavailability compared to non-polar analogs, though experimental ADMET data are unavailable.
Research Gaps and Future Directions
Unaddressed Questions
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Synthetic Optimization: Systematic studies on solvent effects, catalysts, and protecting groups are needed to improve yields.
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Biological Screening: Priority assays should include:
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Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
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Kinase inhibition profiling using recombinant enzymes.
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Computational Modeling: Docking studies to predict binding affinities for CDK2 or MALT1 could guide target selection .
Translational Challenges
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Solubility: The compound’s solubility in aqueous buffers remains uncharacterized, posing formulation hurdles.
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Metabolic Stability: Morpholine rings are susceptible to oxidative metabolism, necessitating prodrug strategies.
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